![molecular formula C6H8ClNO2 B6592362 4-Amino-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1956318-23-2](/img/structure/B6592362.png)
4-Amino-6-methyl-2H-pyran-2-one hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the one-pot Biginelli reactions of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea have been studied under conventional thermal heating and microwave activation . Depending on the conditions, the products were previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones .Scientific Research Applications
Heterocyclic Compound Synthesis
Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones : The reactivity of derivatives similar to 4-Amino-6-methyl-2H-pyran-2-one hydrochloride has been explored for synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These compounds are critical for developing new materials and medicinal compounds due to their unique reactivity, enabling mild reaction conditions for generating diverse heterocyclic compounds and dyes from various precursors (Gomaa & Ali, 2020).
Pharmacological Applications
Synthesis of Pyranopyrimidine Scaffolds : The pyranopyrimidine core, synthesized from precursors including 4-Amino-6-methyl-2H-pyran-2-one hydrochloride, is vital for the medicinal and pharmaceutical industries. Its applicability in drug discovery is significant, with developments in synthetic pathways employing hybrid catalysts for synthesizing derivatives showing potential as lead molecules in therapeutic applications (Parmar, Vala, & Patel, 2023).
Antioxidant Properties
Chromones and Antioxidant Activity : Derivatives and compounds synthesized using 4-Amino-6-methyl-2H-pyran-2-one hydrochloride are studied for their antioxidant properties. Chromones, for instance, exhibit significant physiological activities including anti-inflammatory, antidiabetic, and anticancer effects, which are attributed to their ability to neutralize active oxygen and free radicals, mitigating cell impairment and disease progression (Yadav, Parshad, Manchanda, & Sharma, 2014).
Mechanism of Action
Target of Action
The compound is known to have a broad spectrum of biological activity , suggesting it may interact with multiple targets within the cell.
Mode of Action
The compound is a product of the Biginelli reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea . This reaction is known to produce compounds with a combination of pharmacophoric pyran and pyrimidine fragments , which may contribute to its biological activity.
Biochemical Pathways
Given its synthetic potential and polyfunctionality , it is likely that the compound interacts with multiple pathways, potentially leading to a variety of downstream effects.
Result of Action
The compound’s broad spectrum of biological activity suggests it may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
4-amino-6-methylpyran-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c1-4-2-5(7)3-6(8)9-4;/h2-3H,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDIHYIPQGBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-methyl-2H-pyran-2-one hydrochloride | |
CAS RN |
1956318-23-2 |
Source
|
Record name | 2H-Pyran-2-one, 4-amino-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956318-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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